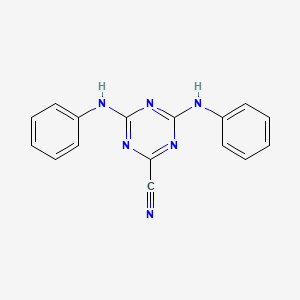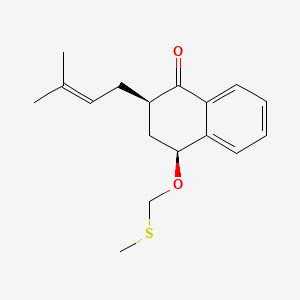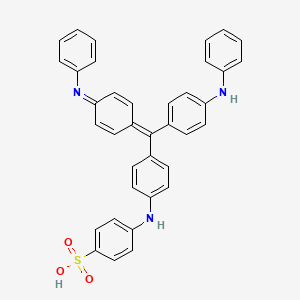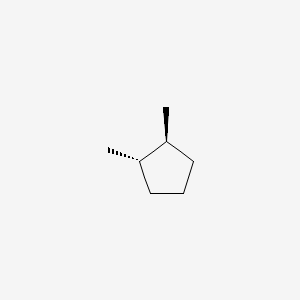![molecular formula C10H17NO B13830426 1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)
1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Aminobicyclo[222]octan-1-YL)ethan-1-one is a bicyclic compound featuring a unique structure that includes a bicyclo[222]octane ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one typically involves the reaction of bicyclo[2.2.2]octane derivatives with appropriate reagents. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This method allows for the preparation of the bicyclic core structure, which can then be further functionalized to introduce the amino and ethanone groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic asymmetric [4 + 2] cycloaddition reactions has been explored for the efficient production of bicyclo[2.2.2]octane derivatives .
化学反应分析
Types of Reactions: 1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ethanone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amino derivatives.
科学研究应用
1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and stability. This compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol: Similar structure but with a hydroxyl group instead of an ethanone group.
Bicyclo[2.2.2]octane-1-carboxylates: Share the bicyclic core structure but differ in functional groups.
Uniqueness: 1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one is unique due to its combination of an amino group and an ethanone group on the bicyclo[2.2.2]octane core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
属性
分子式 |
C10H17NO |
|---|---|
分子量 |
167.25 g/mol |
IUPAC 名称 |
1-(4-amino-1-bicyclo[2.2.2]octanyl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7,11H2,1H3 |
InChI 键 |
IARVLOXQDRXNNZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C12CCC(CC1)(CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B13830357.png)


![3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine](/img/structure/B13830380.png)



![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]](/img/structure/B13830403.png)
![1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone](/img/structure/B13830420.png)


![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)
